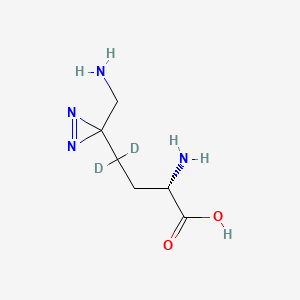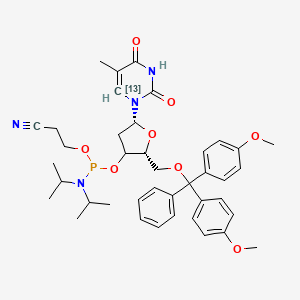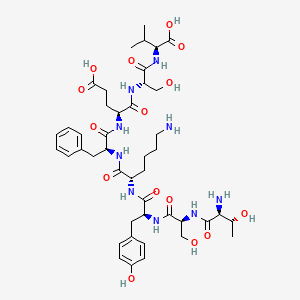
H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is a peptide composed of nine amino acids: threonine, serine, tyrosine, lysine, phenylalanine, glutamic acid, serine, and valine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH can undergo various chemical reactions, including:
Oxidation: Oxidation of specific amino acid residues, such as tyrosine, can lead to the formation of dityrosine.
Reduction: Reduction reactions can be used to break disulfide bonds in peptides containing cysteine residues.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution is typically performed during the synthesis process using protected amino acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Chemistry
Peptides like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH are used as model compounds in studies of peptide synthesis, structure, and function. They are also employed in the development of new synthetic methodologies and analytical techniques.
Biology
In biological research, peptides are used to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. They can serve as substrates for proteases or as inhibitors of specific enzymes.
Medicine
Peptides have therapeutic potential in various medical applications, including as antimicrobial agents, hormone analogs, and cancer therapeutics. They can also be used in vaccine development and as diagnostic tools.
Industry
In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials. They also find applications in biotechnology, including as components of biosensors and biocatalysts.
Mechanism of Action
The mechanism of action of peptides like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH depends on their specific sequence and structure. These peptides can interact with molecular targets such as receptors, enzymes, and other proteins. The binding of the peptide to its target can modulate the target’s activity, leading to various biological effects. For example, peptides can act as agonists or antagonists of receptors, inhibitors of enzymes, or modulators of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH:
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-(diacid-C20-gamma-Glu-(AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2:
Uniqueness
H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is unique due to its specific sequence of amino acids, which determines its structure and biological activity. The presence of specific residues, such as tyrosine and lysine, can influence its interactions with molecular targets and its overall stability.
Properties
Molecular Formula |
C44H65N9O15 |
|---|---|
Molecular Weight |
960.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H65N9O15/c1-23(2)36(44(67)68)53-42(65)33(22-55)51-38(61)29(16-17-34(58)59)48-40(63)30(19-25-9-5-4-6-10-25)49-37(60)28(11-7-8-18-45)47-39(62)31(20-26-12-14-27(57)15-13-26)50-41(64)32(21-54)52-43(66)35(46)24(3)56/h4-6,9-10,12-15,23-24,28-33,35-36,54-57H,7-8,11,16-22,45-46H2,1-3H3,(H,47,62)(H,48,63)(H,49,60)(H,50,64)(H,51,61)(H,52,66)(H,53,65)(H,58,59)(H,67,68)/t24-,28+,29+,30+,31+,32+,33+,35+,36+/m1/s1 |
InChI Key |
OKJGSFNDSWKVMF-RWALMOLHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


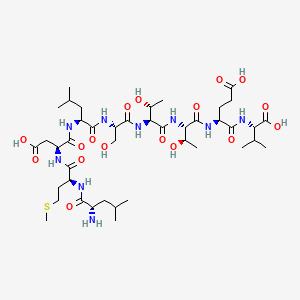

![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)
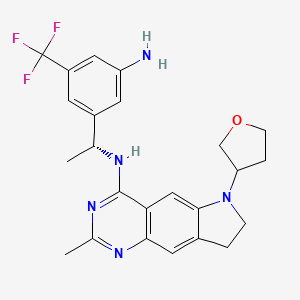
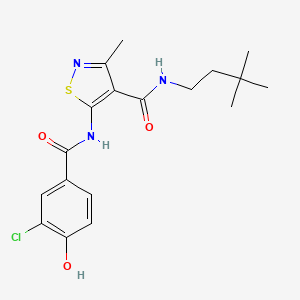
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)
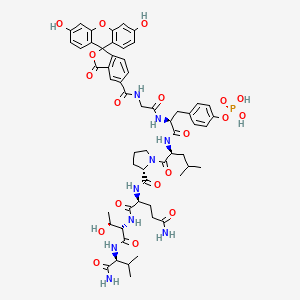
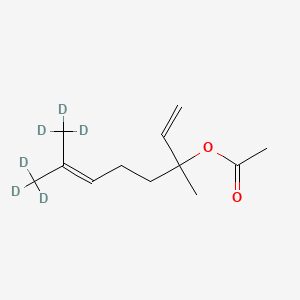

![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)
